tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
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Overview
Description
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclobutyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, cyclobutylamine, and appropriate solvents such as dichloromethane or tetrahydrofuran. The reaction may be catalyzed by acids or bases to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway. The presence of the carbamate group allows it to form stable interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler derivative with similar reactivity.
Cyclobutylamine: Shares the cyclobutyl ring structure but lacks the carbamate group.
tert-Butyl (3-aminopropyl)carbamate: Similar structure with a different alkyl chain length.
Uniqueness: tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is unique due to the combination of the tert-butyl group, aminomethyl group, and cyclobutyl ring. This unique structure imparts specific reactivity and properties, making it valuable in various applications.
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLXPYQWYTZLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599998 |
Source
|
Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-10-7 |
Source
|
Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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